![molecular formula C23H20BrClN2O3 B12002773 4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide CAS No. 765274-95-1](/img/structure/B12002773.png)
4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
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Overview
Description
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is a complex organic compound with the molecular formula C21H16BrClN2O2 and a molecular weight of 443.731 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a chlorobenzyl group, and an ethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves the condensation of 4-bromo-benzohydrazide with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to key biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 3-Bromo-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-Bromo-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the ethoxybenzylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H25ClBrN2O4, with a molecular weight of approximately 464.9 g/mol. The IUPAC name is N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-bromobenzamide . The structure features a benzohydrazide core with various functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H25ClBrN2O4 |
Molecular Weight | 464.9 g/mol |
IUPAC Name | N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-bromobenzamide |
CAS Number | 395088-47-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzohydrazide Core : Reacting benzohydrazide with an appropriate aldehyde or ketone.
- Introduction of Substituents : The compound is modified to introduce the allyloxy and chlorobenzyl groups through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that derivatives of benzohydrazide compounds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against the MCF cell line, indicating its potential as an anticancer agent . Additionally, in vivo studies showed that these compounds can suppress tumor growth in animal models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression. It may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction and subsequent catalysis.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, showing promising results in inhibiting cell proliferation.
- In Vivo Studies : Research involving tumor-bearing mice demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.
Safety and Toxicology
While the compound shows potential therapeutic benefits, it also poses certain risks:
Properties
CAS No. |
765274-95-1 |
---|---|
Molecular Formula |
C23H20BrClN2O3 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrClN2O3/c1-2-29-22-13-17(14-26-27-23(28)18-6-8-19(24)9-7-18)5-12-21(22)30-15-16-3-10-20(25)11-4-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
MCJLXANSXWVMBA-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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